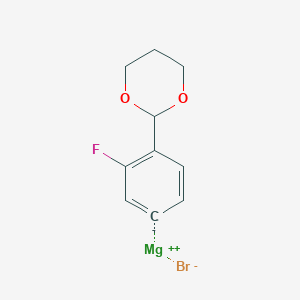
4-Chloro-3-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is a solution of 4-chloro-3-methylbenzylmagnesium chloride in diethyl ether, which serves as a solvent. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloro-3-methylbenzylmagnesium chloride is typically prepared by reacting 4-chloro-3-methylbenzyl chloride with magnesium metal in the presence of diethyl ether. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
4-Chloro-3-methylbenzyl chloride+Mg→4-Chloro-3-methylbenzylmagnesium chloride
Industrial Production Methods
In an industrial setting, the production of 4-chloro-3-methylbenzylmagnesium chloride involves large-scale reactors equipped with efficient stirring and cooling systems to control the exothermic nature of the reaction. The process is optimized to ensure high yield and purity of the product. The final solution is typically stored in glass bottles with screw caps and septa to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-methylbenzylmagnesium chloride undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with halides to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Alkyl Halides: Used in nucleophilic substitution reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from nucleophilic substitution and coupling reactions.
Applications De Recherche Scientifique
4-Chloro-3-methylbenzylmagnesium chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biological Studies: Used in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of 4-chloro-3-methylbenzylmagnesium chloride involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound coordinates with the ether solvent, stabilizing the Grignard reagent. This nucleophilic species can then attack electrophilic centers, such as carbonyl groups, to form new carbon-carbon bonds. The reaction proceeds through a concerted mechanism, where the nucleophile and electrophile simultaneously form the new bond .
Comparaison Avec Des Composés Similaires
4-Chloro-3-methylbenzylmagnesium chloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct reactivity compared to other Grignard reagents. Similar compounds include:
4-Fluorobenzylmagnesium chloride: Used in similar nucleophilic addition and substitution reactions.
4-Methoxybenzylmagnesium chloride: Known for its use in the synthesis of methoxy-substituted compounds.
4-Methylbenzylmagnesium chloride: Utilized in the formation of methyl-substituted products.
These compounds share similar reactivity patterns but differ in their specific applications and the nature of the substituents on the benzyl ring.
Propriétés
IUPAC Name |
magnesium;1-chloro-4-methanidyl-2-methylbenzene;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl.ClH.Mg/c1-6-3-4-8(9)7(2)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQHPOYVTDPNSR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[CH2-])Cl.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6333867.png)




![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran](/img/structure/B6333901.png)
